Fluoromethyl 4-methylbenzenesulfonate
Overview
Description
Fluoromethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C8H9FO3S . It has a molecular weight of 204.22 g/mol .
Synthesis Analysis
A practical microwave method for the synthesis of Fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol has been reported . This method uses inexpensive reagents and has a good isolated yield (65%) . Another synthesis route involves the fluorination of methylene ditosylate .Molecular Structure Analysis
The molecular structure of Fluoromethyl 4-methylbenzenesulfonate consists of a fluoromethyl group attached to a 4-methylbenzenesulfonate . The InChI representation of the molecule isInChI=1S/C8H9FO3S/c1-7-2-4-8 (5-3-7)13 (10,11)12-6-9/h2-5H,6H2,1H3
. Physical And Chemical Properties Analysis
Fluoromethyl 4-methylbenzenesulfonate has a density of 1.3±0.1 g/cm3, a boiling point of 302.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a topological polar surface area of 51.8 Ų .Scientific Research Applications
Specific Scientific Field: Medicinal Chemistry
Fluoromethyl 4-methylbenzenesulfonate is used in the field of medicinal chemistry . Fluorine substitution is an established tool in this field to favorably alter the molecular properties of a lead compound of interest .
Comprehensive and Detailed Summary of the Application
This compound is particularly useful when a fluoromethyl group is required in a fluoroalkylating capacity . The cold fluorination of methylene ditosylate is under-evaluated in the literature, often proceeding with low yields or harsh conditions .
Detailed Description of the Methods of Application or Experimental Procedures
A novel microwave method for the rapid nucleophilic fluorination of methylene ditosylate has been described . This method uses inexpensive reagents .
Thorough Summary of the Results or Outcomes Obtained
The described method resulted in a good isolated yield (65%) .
Safety And Hazards
properties
IUPAC Name |
fluoromethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-7-2-4-8(5-3-7)13(10,11)12-6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCGZPLGJZELOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethyl 4-methylbenzenesulfonate | |
CAS RN |
114435-86-8 | |
Record name | Fluoromethyl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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